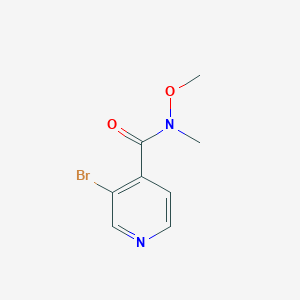

![molecular formula C31H45F3N8O7S B12093210 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)

2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

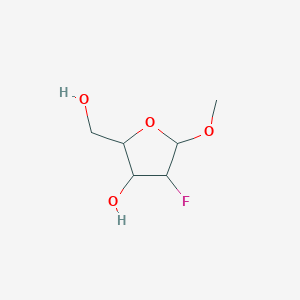

- The compound’s full name is “2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide.”

- It is a complex molecule with a molecular formula of C₃₁H₄₃F₃N₆O₈S and a molecular weight of 716.77 g/mol.

- The compound contains several functional groups, including a biotinylaminohexanoyl group, an ethoxyethoxyethoxy group, a trifluoromethyl-diazirinyl group, and a benzoic acid hydrazide moiety.

Métodos De Preparación

- Unfortunately, specific synthetic routes and reaction conditions for the compound are not readily available in the literature. it is likely that the synthesis involves multiple steps to introduce the various functional groups.

- Industrial production methods may involve large-scale synthesis, purification, and isolation. Researchers and manufacturers would optimize these processes for efficiency and yield.

Análisis De Reacciones Químicas

- The compound may undergo various chemical reactions due to its diverse functional groups.

- Potential reactions include oxidation, reduction, substitution, and condensation reactions.

- Common reagents and conditions would depend on the specific functional group being targeted.

- Major products formed during these reactions would vary based on the reaction type and starting materials.

Aplicaciones Científicas De Investigación

- This compound has significant applications across different fields:

Chemistry: Used as a probe or labeling reagent due to the diazirinyl group’s photoaffinity properties.

Biology: Employed in studies involving protein-protein interactions, ligand-receptor binding, and cellular localization.

Medicine: Investigated for drug delivery systems, targeted therapies, and imaging agents.

Industry: Applied in diagnostics, biotechnology, and bioconjugation.

Mecanismo De Acción

- The compound’s mechanism of action likely involves its photoaffinity properties.

- Upon exposure to UV light, the diazirinyl group forms a highly reactive carbene intermediate.

- This intermediate can covalently cross-link with nearby biomolecules, allowing researchers to identify binding partners or study protein function.

Comparación Con Compuestos Similares

- Unfortunately, I couldn’t find direct comparisons with other compounds with the same exact structure.

- related compounds with photoaffinity properties include diazirine-based probes and biotinylated reagents.

Remember that this information is based on available knowledge up to a certain point, and further research may provide additional insights

Propiedades

Fórmula molecular |

C31H45F3N8O7S |

|---|---|

Peso molecular |

730.8 g/mol |

Nombre IUPAC |

N-[2-[2-[2-[2-(hydrazinecarbonyl)-5-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide |

InChI |

InChI=1S/C31H45F3N8O7S/c32-31(33,34)30(41-42-30)20-9-10-21(28(45)40-35)23(18-20)49-17-16-48-15-14-47-13-12-37-26(44)7-2-1-5-11-36-25(43)8-4-3-6-24-27-22(19-50-24)38-29(46)39-27/h9-10,18,22,24,27H,1-8,11-17,19,35H2,(H,36,43)(H,37,44)(H,40,45)(H2,38,39,46) |

Clave InChI |

PHHFDLQRWIWLNV-UHFFFAOYSA-N |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NN)NC(=O)N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid](/img/structure/B12093127.png)

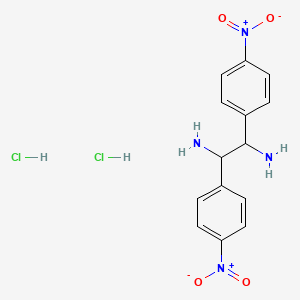

![[[[[5-(6-Amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B12093167.png)

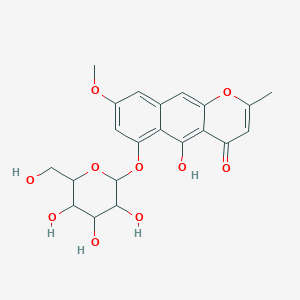

![4H-1-BEnzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-](/img/structure/B12093186.png)

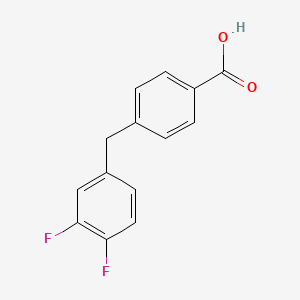

![8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B12093193.png)